molecular formula C8H14N2O B1276816 2-cyano-N-pentylacetamide CAS No. 39488-46-5

2-cyano-N-pentylacetamide

Cat. No. B1276816
CAS RN: 39488-46-5
M. Wt: 154.21 g/mol
InChI Key: ARUJMMLYEYWYAL-UHFFFAOYSA-N
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Description

2-Cyano-N-pentylacetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The structure of 2-cyano-N-pentylacetamide is not directly discussed in the provided papers, but its analogs are extensively studied for their potential in creating polyfunctionally substituted heterocyclic compounds with potential biological activities.

Synthesis Analysis

The synthesis of related compounds to 2-cyano-N-pentylacetamide involves the reaction of amines with ethyl cyanoacetate to form cyanoacetamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide that is used to synthesize a variety of heterocyclic derivatives . Similarly, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate produces a cyanoacetamide derivative that serves as a precursor for further heterocyclic synthesis . These synthetic pathways typically involve one-pot reactions under mild conditions, highlighting their convenience and efficiency.

Molecular Structure Analysis

The molecular structure of 2-cyano-N-pentylacetamide itself is not detailed in the provided papers. However, the structures of similar cyanoacetamide derivatives are characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy . These methods are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Cyanoacetamide derivatives are reactive intermediates that can undergo various chemical reactions to form heterocyclic compounds. The reactivity is influenced by the presence of functional groups that can participate in different reaction pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions lead to the formation of heterocyclic rings, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-pentylacetamide are not explicitly discussed in the provided papers. However, the properties of similar compounds are evaluated in terms of their biological activities. For example, some cyanoacetamide derivatives exhibit high inhibitory effects on human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Additionally, the antimicrobial activities of these compounds are tested against various strains of bacteria and fungi, with molecular docking studies being used to predict the most active compounds .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • The synthesis of various heterocyclic compounds using derivatives of 2-cyano-N-pentylacetamide has been widely studied. For instance, 2-Cyano-N-arylacetamide has been used to synthesize nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies show these compounds as potent antimicrobial agents (Ewies & Abdelsalaam, 2020).
    • Similarly, compounds like 2-cyano-N-octadecylacetamide have been key intermediates in synthesizing thiazole, pyrazole, oxazole, pyrimidine, and other derivatives. These compounds have been evaluated for their antimicrobial and surface activities (El-Sayed & Ahmed, 2016).
  • Molecular Orientation and Conformation at Interfaces :

    • The orientation and conformation of molecules at interfaces, including those with cyano groups, have been studied using second-order nonlinear optics. For instance, the orientation of pentyl-cyanoterphenyl molecules at the air-water interface has been investigated, providing insights into molecular configuration at interfaces (Zhuang et al., 1999).
  • Synthesis of Polyfunctionalized Heterocyclic Compounds :

    • There has been research on synthesizing polyfunctionalized heterocyclic compounds from derivatives like 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds have been evaluated for their antimicrobial and surface activities, showcasing the versatility of 2-cyano-N-pentylacetamide derivatives in synthesizing biologically active compounds (El-Sayed et al., 2015).
  • Synthesis and Biological Activity of Cyanoximes :

    • A series of cyanoximes, including compounds with a 2-cyano-N-pentylacetamide structure, have been synthesized and characterized. These compounds have shown potential in forming complexes with palladium and platinum and have been tested for antiproliferative activity against human cervical cancer cell lines (Eddings et al., 2004).
  • Application in Heterocyclic Synthesis :

    • Derivatives like 2-cyano-N-(4-sulfamoylphenyl) acetamide have been utilized as synthons in heterocyclic synthesis. These derivatives have paved the way for the synthesis of polyfunctionalized heterocyclic compounds, demonstrating the utility of 2-cyano-N-pentylacetamide in medicinal chemistry (Gouda, 2014).

Safety And Hazards

2-cyano-N-pentylacetamide may cause an allergic skin reaction and serious eye irritation .

Future Directions

Cyanoacetamide-N-derivatives, such as 2-cyano-N-pentylacetamide, are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They have the potential to evolve better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-pentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUJMMLYEYWYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403544
Record name 2-cyano-N-pentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-pentylacetamide

CAS RN

39488-46-5
Record name 2-cyano-N-pentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SY Wang, CP Chen, CL Chung, CW Hsu… - … applied materials & …, 2019 - ACS Publications
In this study, we synthesized four acceptor–donor–acceptor type hole-transporting materials (HTMs) of SY1–SY4 for an HTMs/interfacial layer with carbazole as the core moiety and …
Number of citations: 43 pubs.acs.org
H Lee, Y Kim, H Aziz, DM Kang, J Lee, S Lee… - Bioorganic & Medicinal …, 2023 - Elsevier
In this article, the development of fluorescent imaging probes for the detection of Alzheimer's disease (AD)-associated protein aggregates is described. Indane derivatives with a donor-π…
Number of citations: 3 www.sciencedirect.com

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